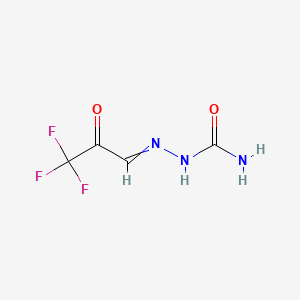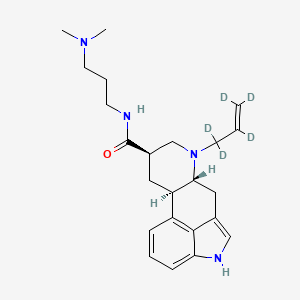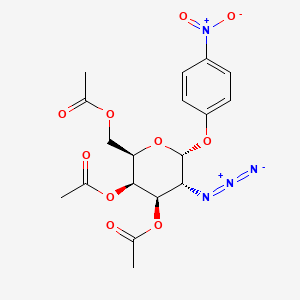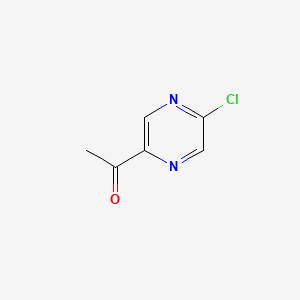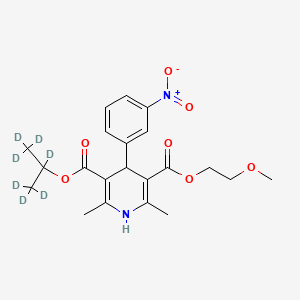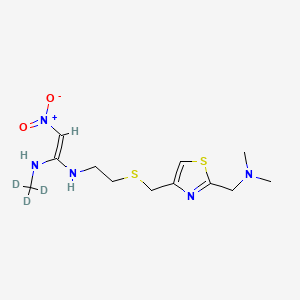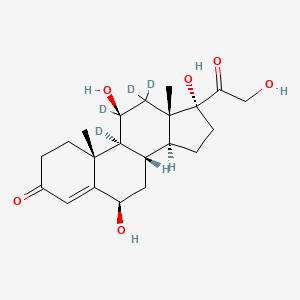
6β-羟基皮质醇-d4
描述
A labeled metabolite of Cortisol.
科学研究应用
临床诊断和反兴奋剂控制
CYP3A4活性生物标志物
作用机制
Target of Action
The primary target of 6β-Hydroxy Cortisol-d4, also known as 6β-Hydroxycortisol, is the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism and clearance of cortisol .
Mode of Action
6β-Hydroxy Cortisol-d4 is a metabolite of cortisol. The enzyme CYP3A4 catalyzes the formation of 6β-Hydroxy Cortisol-d4 from cortisol in the liver and other tissues . The resulting 6β-Hydroxy Cortisol-d4 is then excreted in urine .
Biochemical Pathways
The biochemical pathway involved in the action of 6β-Hydroxy Cortisol-d4 is the cortisol metabolic pathway. In this pathway, cortisol is converted into 6β-Hydroxy Cortisol-d4 by the enzyme CYP3A4 . This conversion process plays a significant role in the metabolism and clearance of cortisol .
Pharmacokinetics
The pharmacokinetics of 6β-Hydroxy Cortisol-d4 is closely related to its role as a metabolite of cortisol. It is produced in the liver and other tissues where the enzyme CYP3A4 is present, and it is excreted in urine . The rate of this conversion and excretion can be affected by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .
Result of Action
The primary result of the action of 6β-Hydroxy Cortisol-d4 is the metabolism and clearance of cortisol. By converting cortisol into 6β-Hydroxy Cortisol-d4, the body can effectively metabolize and eliminate cortisol . This process is crucial for maintaining the balance of cortisol in the body .
Action Environment
The action of 6β-Hydroxy Cortisol-d4 can be influenced by various environmental factors. For instance, the presence of drugs that induce or inhibit CYP3A4 can affect the rate of cortisol conversion to 6β-Hydroxy Cortisol-d4, thereby influencing cortisol metabolism . Furthermore, the action of 6β-Hydroxy Cortisol-d4 may also be affected by factors such as the individual’s health status and genetic variations in the CYP3A4 enzyme .
生化分析
Biochemical Properties
6|A-Hydroxy Cortisol-d4 is a metabolite of cortisol, produced by cytochrome p450 -3A monooxygenases, mainly, 6β-hydroxysteroid dehydrogenase (CYP3A4) . It interacts with enzymes such as CYP3A4, which catalyzes the formation of 6|A-Hydroxy Cortisol-d4 from cortisol in the liver and other tissues . The resulting 6|A-Hydroxy Cortisol-d4 is excreted in urine .
Cellular Effects
It may influence cell function by affecting cortisol metabolism, which has a variety of effects on different functions throughout the body in normal circumstances .
Molecular Mechanism
The molecular mechanism of 6|A-Hydroxy Cortisol-d4 involves the conversion of cortisol to 6|A-Hydroxy Cortisol-d4, a process catalyzed by the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) . This process can be affected by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6|A-Hydroxy Cortisol-d4 can change over time. For instance, significant interference from 6|A-Hydroxy Cortisol-d4 and cortisone was demonstrated in the cortisol immunoassays, which impacted their reliability in the follow-up of patients with hypercortisolism and significant changes in these cortisol metabolites .
Metabolic Pathways
6|A-Hydroxy Cortisol-d4 is involved in the metabolic pathway of cortisol. The enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) catalyzes the formation of 6|A-Hydroxy Cortisol-d4 from cortisol in the liver and other tissues . This process can be affected by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .
Transport and Distribution
The transport and distribution of 6|A-Hydroxy Cortisol-d4 within cells and tissues are likely to follow the same pathways as cortisol, given that it is a metabolite of cortisol
Subcellular Localization
The subcellular localization of 6|A-Hydroxy Cortisol-d4 is likely to be similar to that of cortisol, given that it is a metabolite of cortisol
属性
IUPAC Name |
(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1/i9D2,16D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFTWPCIRXSCQF-CNXOBPSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]12[C@@H](C[C@H](C3=CC(=O)CC[C@@]31C)O)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857744 | |
| Record name | (6beta,11beta)-6,11,17,21-Tetrahydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261254-51-6 | |
| Record name | (6beta,11beta)-6,11,17,21-Tetrahydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pantothenic Acid-[13C3,15N] Hemicalcium Salt](/img/structure/B565455.png)


